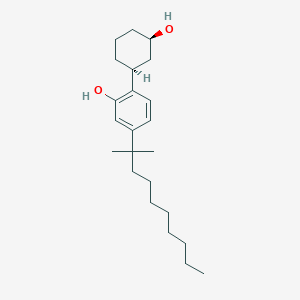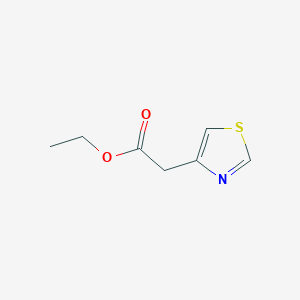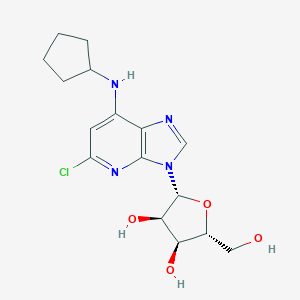
1-Deaza-2-chloro-N(6)-cyclopentyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deaza-2-chloro-N(6)-cyclopentyladenosine is a chemical compound that belongs to the class of adenosine receptor agonists. It has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
1-Deaza-2-chloro-N(6)-cyclopentyladenosine acts by binding to the adenosine A1 receptor and activating it. This leads to a series of downstream signaling events that ultimately result in the desired physiological effects. The activation of the adenosine A1 receptor can lead to the inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been shown to have a number of biochemical and physiological effects. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Deaza-2-chloro-N(6)-cyclopentyladenosine in lab experiments include its high selectivity for the adenosine A1 receptor, its potent vasodilatory and anti-inflammatory effects, and its potential applications in the treatment of various diseases. However, there are also some limitations associated with its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on 1-Deaza-2-chloro-N(6)-cyclopentyladenosine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective synthesis methods. Additionally, there is a need for more in-depth studies on the safety and toxicity of this compound. Overall, 1-Deaza-2-chloro-N(6)-cyclopentyladenosine has the potential to be a valuable tool for researchers in the fields of medicine and biochemistry.
Métodos De Síntesis
The synthesis of 1-Deaza-2-chloro-N(6)-cyclopentyladenosine involves the reaction of 2-chloroadenosine and cyclopentylamine in the presence of a deazapurine base catalyst. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using high-performance liquid chromatography (HPLC) to obtain pure 1-Deaza-2-chloro-N(6)-cyclopentyladenosine.
Aplicaciones Científicas De Investigación
1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have a high affinity for the adenosine A1 receptor and can be used as a selective agonist for this receptor. This makes it a potential candidate for the treatment of various diseases such as cardiovascular diseases, neurological disorders, and cancer.
Propiedades
Número CAS |
113646-62-1 |
|---|---|
Nombre del producto |
1-Deaza-2-chloro-N(6)-cyclopentyladenosine |
Fórmula molecular |
C16H21ClN4O4 |
Peso molecular |
368.81 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[5-chloro-7-(cyclopentylamino)imidazo[4,5-b]pyridin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H21ClN4O4/c17-11-5-9(19-8-3-1-2-4-8)12-15(20-11)21(7-18-12)16-14(24)13(23)10(6-22)25-16/h5,7-8,10,13-14,16,22-24H,1-4,6H2,(H,19,20)/t10-,13-,14-,16-/m1/s1 |
Clave InChI |
ZQSTWOIIMKNFPE-DSPGLSBSSA-N |
SMILES isomérico |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
SMILES |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
SMILES canónico |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Otros números CAS |
113646-62-1 |
Sinónimos |
1-DCCA 1-deaza-2-chloro-N(6)-cyclopentyladenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



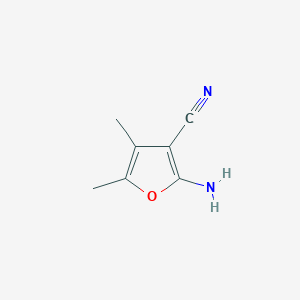

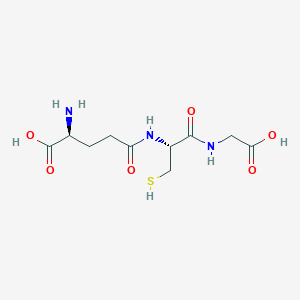
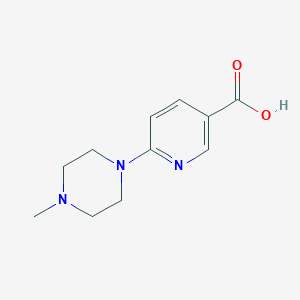
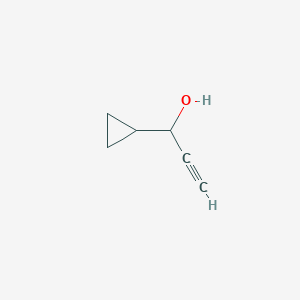

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
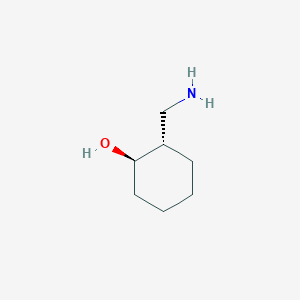
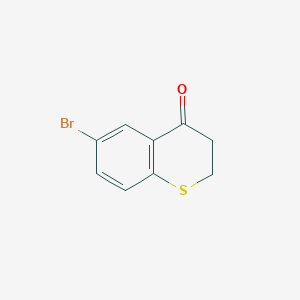
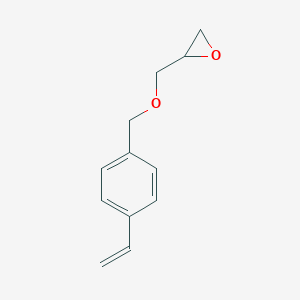
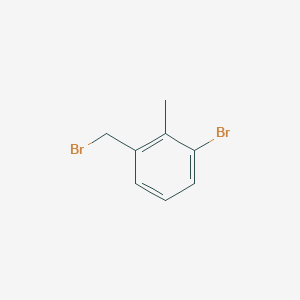
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
